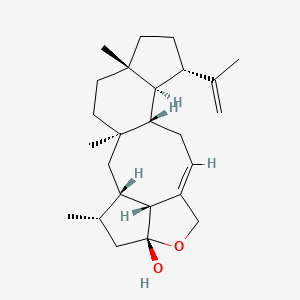
Variecolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Variecolol is a natural product found in Aspergillus purpureus and Aspergillus aurantiobrunneus with data available.
Applications De Recherche Scientifique
Anticancer Properties
Research has highlighted the anticancer potential of variecolol and its analogs. A study demonstrated that various analogs of this compound exhibited significant cytotoxicity against cancer cell lines, including human breast adenocarcinoma (MCF-7) and murine colon cancer (CT26) cells. The study indicated that one of the newly synthesized analogs showed enhanced anticancer activity with reduced toxicity compared to the original compound .
Table 1: Cytotoxicity of this compound and Its Analogs
| Compound | Cell Line | IC50 (μmol/L) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 30.99 | Original compound |
| Analog 1 | MCF-7 | 14.47 | Higher potency, lower toxicity |
| Analog 2 | CT26 | Not specified | Comparable activity |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Compounds derived from E. variecolor, including this compound, have been tested against various pathogens. For instance, certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | E. coli | 12.5 | Antibacterial |
| Analog A | S. aureus | 25 | Antibacterial |
| Analog B | C. albicans | 15 | Antifungal |
Drug Development Insights
The unique structure of this compound has made it a target for synthetic modifications aimed at enhancing its biological activities. Research indicates that the synthesis of various analogs could lead to the discovery of more potent anticancer agents . The exploration of structure-activity relationships (SAR) is crucial for developing effective therapeutics based on this compound.
Case Study: Synthesis and Evaluation
A comprehensive review outlined several synthetic strategies for creating this compound analogs, emphasizing their potential as antitumor agents. The review discussed methodologies that have resulted in compounds with improved potency and reduced toxicity profiles .
Propriétés
Formule moléculaire |
C25H38O2 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(1S,3R,6S,9S,10S,11S,13E,17R,19S,20R)-3,6,19-trimethyl-9-prop-1-en-2-yl-16-oxapentacyclo[12.5.1.03,11.06,10.017,20]icos-13-en-17-ol |
InChI |
InChI=1S/C25H38O2/c1-15(2)18-8-9-23(4)10-11-24(5)13-19-16(3)12-25(26)21(19)17(14-27-25)6-7-20(24)22(18)23/h6,16,18-22,26H,1,7-14H2,2-5H3/b17-6-/t16-,18+,19-,20-,21-,22-,23-,24+,25+/m0/s1 |
Clé InChI |
KKLLBIFNYVWKON-HYWMTKJFSA-N |
SMILES isomérique |
C[C@H]1C[C@@]2([C@@H]/3[C@H]1C[C@]4(CC[C@@]5(CC[C@@H]([C@H]5[C@@H]4C/C=C3/CO2)C(=C)C)C)C)O |
SMILES canonique |
CC1CC2(C3C1CC4(CCC5(CCC(C5C4CC=C3CO2)C(=C)C)C)C)O |
Synonymes |
variecolol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















